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molecular formula C15H23N3O B8418959 N-{3-amino-4-[(cyclohexylmethyl)amino]phenyl}acetamide

N-{3-amino-4-[(cyclohexylmethyl)amino]phenyl}acetamide

Cat. No. B8418959
M. Wt: 261.36 g/mol
InChI Key: KJLQDGYNAUHAGK-UHFFFAOYSA-N
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Patent
US08633235B2

Procedure details

The above crude product N-{4-[(cyclohexylmethyl)amino]-3-nitrophenyl}acetamide (6.60 g) was hydrogenated in ethyl acetate (300 mL) catalyzed by 10% Pd/C (0.5 g) at 20-30 psi H2 in Parr shaker for 4.5 h at room temperature. After filtration through celite and concentration, 5.08 g (97%) of a purple solid was obtained. which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ 1.00 (m, 2H), 1.24 (m, 3H), 1.59 (m, 2H), 1.72 (m, 2H), 1.84 (m, 2H), 2.13 (s, 3H), 2.91 (d, J=6.64 Hz, 2H), 3.37 (s broad, 3H), 6.56 (d, J=8.40 Hz, 1H), 6.69 (dd, J=8.30, 2.25 Hz, 1H), 6.98 (s, 1H), 7.12 (d, J=2.34 Hz, 1H). MS (ESI) (M+H)+: 262.31.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][NH:8][C:9]2[CH:14]=[CH:13][C:12]([NH:15][C:16](=[O:18])[CH3:17])=[CH:11][C:10]=2[N+:19]([O-])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C(OCC)(=O)C.[Pd]>[NH2:19][C:10]1[CH:11]=[C:12]([NH:15][C:16](=[O:18])[CH3:17])[CH:13]=[CH:14][C:9]=1[NH:8][CH2:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C1(CCCCC1)CNC1=C(C=C(C=C1)NC(C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
through celite and concentration

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1NCC1CCCCC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.08 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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